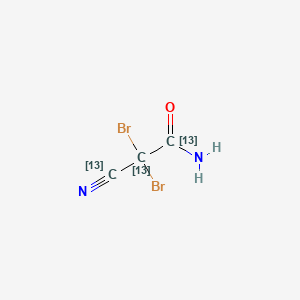

Dibromocyanoacetamide-13C3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dibromocyanoacetamide-13C3 is a chemical compound that contains three carbon-13 isotopes. It is a labeled compound, often used in various fields of research, including medical, environmental, and industrial research. The compound is known for its stability and is commonly used in nuclear magnetic resonance (NMR) analysis as a labeling reagent . It appears as a solid, colorless, or white crystalline powder and is relatively stable at room temperature .

Preparation Methods

Chemical Reactions Analysis

Dibromocyanoacetamide-13C3 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: The bromine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dibromocyanoacetamide-13C3 has several scientific research applications:

Chemistry: It is used as a labeling reagent in NMR analysis to study chemical reactions and kinetics.

Biology: The compound is used in metabolic studies to trace biochemical pathways and interactions.

Medicine: It is employed in the development of new drugs and therapeutic agents by providing insights into molecular interactions and mechanisms.

Industry: this compound is used as a chemical additive to control bacterial contamination in ethanol fermentation.

Mechanism of Action

The mechanism of action of Dibromocyanoacetamide-13C3 involves its interaction with specific molecular targets. The compound acts via bromine, which inactivates enzymes by converting functional –SH groups to the oxidized S-S form . This multi-site effect makes it a fast-acting biocide, exerting its biocidal action immediately after application .

Comparison with Similar Compounds

Dibromocyanoacetamide-13C3 can be compared with other similar compounds, such as:

2,2-Dibromo-2-cyanoacetamide: This compound shares a similar structure but does not contain the 13C isotopes.

2,2-Dibromo-3-nitrilopropanamide: Another structurally related compound with different isotopic labeling.

The uniqueness of this compound lies in its 13C labeling, which makes it particularly useful for NMR analysis and other research applications that require isotopic labeling .

Biological Activity

Dibromocyanoacetamide-13C3, also known as 2,2-dibromo-3-nitrilopropanamide-13C3 or DBNPA-13C3, is a halogenated compound primarily used as a biocide and antimicrobial agent. Its applications span various fields, including agriculture, water treatment, and industrial processes. This article explores the biological activity of this compound, focusing on its efficacy against microbial growth, toxicity profiles, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₃H₃Br₂N₃O

- CAS Number : 1286131-38-1

- Molecular Weight : 314.00 g/mol

- Structure : Contains two bromine atoms and a cyanoacetamide functional group.

Dibromocyanoacetamide acts by disrupting cellular processes in microorganisms. Its mechanism includes:

- Inhibition of Enzymatic Activity : The compound interferes with key metabolic enzymes in bacteria, leading to cell death.

- Disruption of Membrane Integrity : It alters the permeability of microbial cell membranes, causing leakage of essential cellular components.

Antimicrobial Efficacy

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Key findings include:

These studies indicate that this compound is effective at low concentrations, making it suitable for applications where microbial control is critical.

Case Studies

- Ethanol Fermentation :

- Water Treatment Applications :

Toxicity Profile

The toxicity of this compound has been assessed in various studies:

- Acute Toxicity : Exhibits moderate toxicity to aquatic organisms; however, it is considered safe for use in controlled environments when applied according to guidelines.

Properties

IUPAC Name |

2-(azanylidyne(113C)methyl)-2,2-dibromoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2N2O/c4-3(5,1-6)2(7)8/h(H2,7,8)/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIVKBHZENILKB-VMIGTVKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(=O)N)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](#N)[13C]([13C](=O)N)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.